(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
Scientific Research Applications
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
Safety and Hazards
The compound has been classified as harmful, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways requires further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, this compound can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, this compound can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, this compound can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable this compound to exert its effects on cellular metabolism and redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4-hydroxyphenylpyruvic acid using chiral catalysts or biocatalysts. This method ensures the production of the desired enantiomer with high enantioselectivity.
Industrial Production Methods: Industrial production often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as reductases are used to catalyze the reduction of 4-hydroxyphenylpyruvic acid to this compound under mild conditions, making the process environmentally friendly and cost-effective .
Types of Reactions:
Oxidation: The hydroxyl group on the aromatic ring can undergo oxidation to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones.
Reduction: (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanol.
Substitution: Ethers or esters of this compound.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the chiral center, making it less selective in biological interactions.
2-(4-Hydroxyphenyl)acetic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and biological activity.
4-Hydroxyphenylpyruvic acid: Precursor in the synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, with different functional groups influencing its chemical behavior.
Uniqueness: The presence of a chiral center in this compound imparts unique stereochemical properties, making it highly selective in biological systems. This selectivity is crucial for its potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89919-57-3 | |
Record name | p-Hydroxyphenyl lactic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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